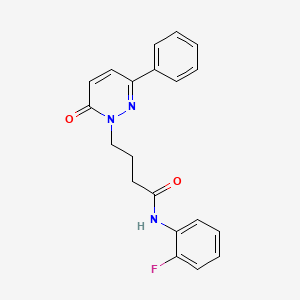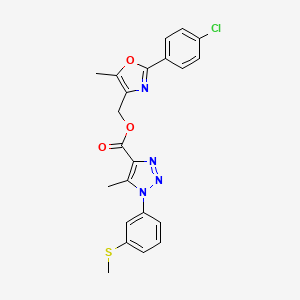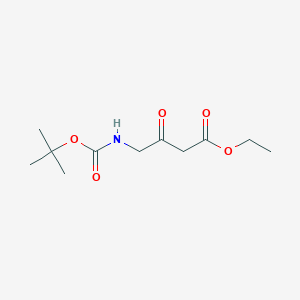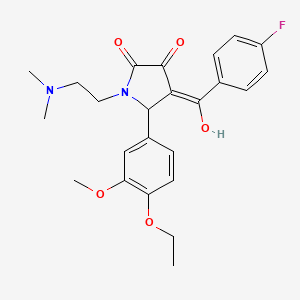
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide, also known as FL118, is a novel anticancer drug that has shown promising results in preclinical studies. FL118 is a small molecule that targets multiple cancer pathways and has the potential to overcome drug resistance.
作用機序
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide targets multiple cancer pathways, including the p53 pathway, the PI3K/AKT/mTOR pathway, and the NF-κB pathway. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide induces apoptosis (programmed cell death) in cancer cells by inhibiting the anti-apoptotic proteins Mcl-1 and Bcl-2. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide also inhibits the DNA repair pathway, which makes cancer cells more vulnerable to DNA damage induced by chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has been shown to have low toxicity and high selectivity for cancer cells. It has been shown to induce apoptosis in cancer cells without affecting normal cells. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has also been shown to inhibit cancer cell migration and invasion, which are important steps in cancer metastasis.
実験室実験の利点と制限
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has several advantages for lab experiments. It has shown potent anticancer activity in preclinical models of cancer, which makes it a promising candidate for further development. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has also shown low toxicity and high selectivity for cancer cells, which makes it a safer alternative to conventional chemotherapy. However, N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has some limitations for lab experiments. It is a relatively new drug, and more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide research. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to develop N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide as a combination therapy with other anticancer drugs to enhance its efficacy. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide could also be tested in clinical trials to determine its safety and efficacy in humans. Finally, N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide could be modified to improve its pharmacokinetics and pharmacodynamics, which could enhance its therapeutic potential.
合成法
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide was synthesized by a team of researchers at the University of Pittsburgh. The synthesis method involves the reaction of 2-fluoroaniline with 3-phenylpyridazine-6-one in the presence of a base to form an intermediate. This intermediate is then reacted with 4-chlorobutanoyl chloride to form the final product, N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide.
科学的研究の応用
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide has also been shown to be effective in animal models of cancer, including breast, lung, colon, and pancreatic cancer.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-9-4-5-10-18(16)22-19(25)11-6-14-24-20(26)13-12-17(23-24)15-7-2-1-3-8-15/h1-5,7-10,12-13H,6,11,14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWPZTSAPUMGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide](/img/structure/B2661009.png)



![N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2661014.png)




![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2661026.png)